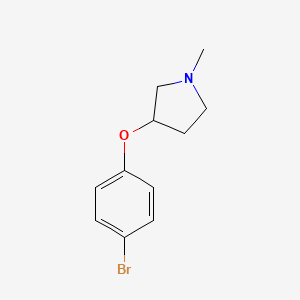
3-(4-Bromophenoxy)-1-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenoxy)-1-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromophenoxy group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-1-methylpyrrolidine typically involves the reaction of 4-bromophenol with 1-methylpyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with 1-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(4-Bromophenoxy)-1-methylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted pyrrolidine derivative, while oxidation might introduce a carbonyl group, resulting in a ketone or aldehyde derivative.
科学研究应用
3-(4-Bromophenoxy)-1-methylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its pyrrolidine structure.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(4-Bromophenoxy)-1-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bromophenoxy group can enhance the compound’s affinity for certain biological targets, while the pyrrolidine ring can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenoxy)-1-methylpyrrolidine
- 3-(4-Nitrophenoxy)-1-methylpyrrolidine
- 3-(4-Methoxyphenoxy)-1-methylpyrrolidine
Uniqueness
3-(4-Bromophenoxy)-1-methylpyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can enhance the compound’s binding affinity and selectivity for certain targets
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
3-(4-bromophenoxy)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrNO/c1-13-7-6-11(8-13)14-10-4-2-9(12)3-5-10/h2-5,11H,6-8H2,1H3 |
InChI 键 |
YLDDHEOKJDSBRI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)OC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


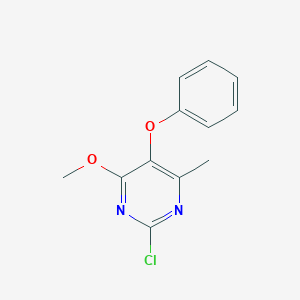
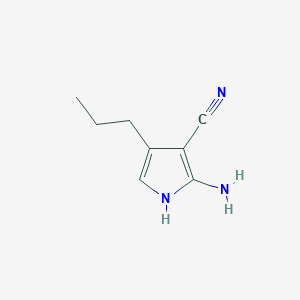
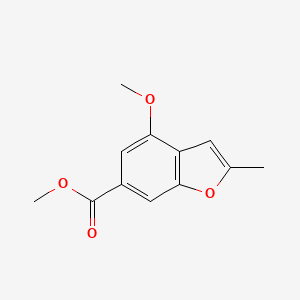


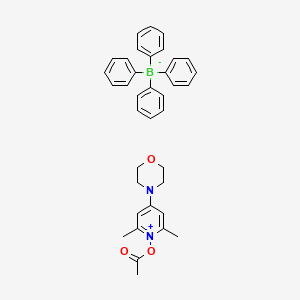
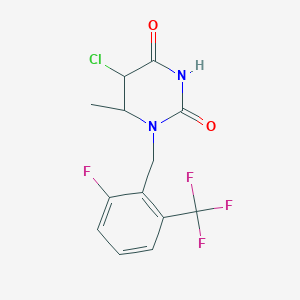
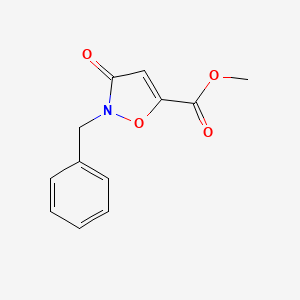
![4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
![6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11770568.png)
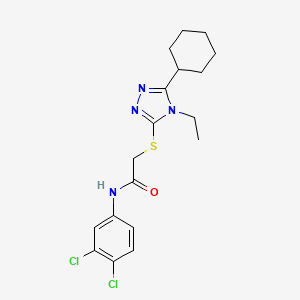
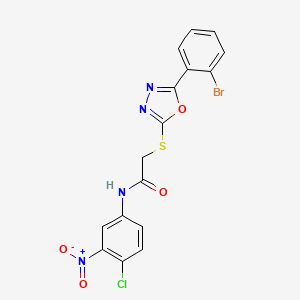
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)
